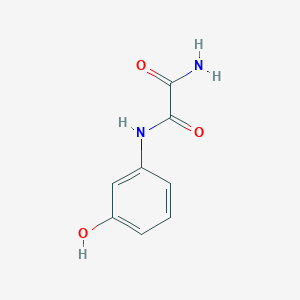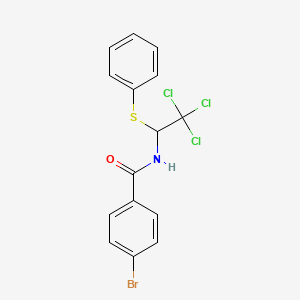![molecular formula C14H12N4O7S B11709771 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-methyl-3-nitrobenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to purify the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones or sulfonohydrazides.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites. Additionally, its nitro and hydroxyl groups can participate in redox reactions, influencing cellular pathways and exerting biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonohydrazide groups enhances its potential for forming stable complexes and participating in diverse chemical reactions .
Propiedades
Fórmula molecular |
C14H12N4O7S |
|---|---|
Peso molecular |
380.33 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O7S/c1-9-2-4-12(7-13(9)18(22)23)26(24,25)16-15-8-10-6-11(17(20)21)3-5-14(10)19/h2-8,16,19H,1H3/b15-8+ |
Clave InChI |
MPJBPWFCWDGQDX-OVCLIPMQSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)


![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)

![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
